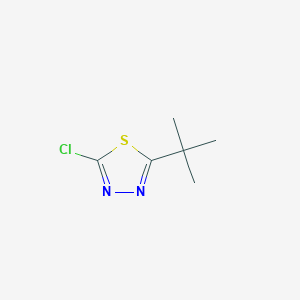
2-Tert-butyl-5-chloro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a white crystalline solid . It is soluble in organic solvents and has an antioxidant effect . It can be used as a reaction system catalyst . It is also known to inhibit the corrosion of brass in sea water samples .
Molecular Structure Analysis
The molecular formula of this compound is C6H9ClN2S . Its molecular weight is 176.67 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound is a white crystalline solid . It is soluble in organic solvents . Its melting point is 183-187 °C (lit.) . The molecular formula is C6H9ClN2S and the molecular weight is 176.67 g/mol .Scientific Research Applications
Synthesis and Derivatives
2-Tert-butyl-5-chloro-1,3,4-thiadiazole serves as a precursor or key component in the synthesis of various chemical compounds with diverse applications. For instance, thiadiazole derivatives related to sulfonamides indicate strong interactions between the sulfonyl group and the thiadiazole ring, showcasing its utility in creating molecules with potential biochemical applications (Pedregosa et al., 1996). Additionally, the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles has been explored for developing environmentally benign pest regulators, highlighting its application in agriculture and pest control (Wang et al., 2011).
Photophysical Properties
Compounds incorporating the thiadiazole moiety, like this compound, have been investigated for their photophysical properties. This includes studies on aggregation-induced emission enhancement (AIEE) and excited-state intramolecular proton transfer (ESIPT) processes, demonstrating their potential in materials science, particularly in the development of novel optical and electronic materials (Qian et al., 2007).
Corrosion Inhibition
The derivatives of 1,3,4-thiadiazole have been evaluated as corrosion inhibitors for various metals. An example is the study on new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic solutions, demonstrating the chemical's relevance in industrial applications to protect metals from corrosion (Bentiss et al., 2007).
Anticancer and Antimicrobial Activities
Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, showcasing the potential pharmaceutical applications of compounds related to this compound. These studies aim to develop new therapeutic agents against various diseases and pathogens, offering insights into the molecule's utility in drug discovery and development (Gomha et al., 2017).
Molecular Electronics and OLEDs
The versatility of thiadiazole derivatives extends to the field of molecular electronics and organic light-emitting diodes (OLEDs). Research on compounds featuring thiadiazole units has explored their applications in creating white OLEDs through control of the reversibility of excited-state intramolecular proton transfer (ESIPT) reactions, indicating their significance in advancing display technologies (Zhang et al., 2016).
Mechanism of Action
Target of Action
2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a white crystalline solid that is soluble in organic solvents . It is known to have an antioxidant effect and can be used as a reaction system catalyst . .
Mode of Action
The compound is known to react with copper to form a red solution . This suggests that it may interact with metal ions in its target environment. The antioxidant effect suggests that it may neutralize reactive oxygen species, thereby preventing oxidative damage .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed in the body . .
Result of Action
Its antioxidant effect suggests that it may protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper ions appears to influence its reactivity . .
Biochemical Analysis
Cellular Effects
Given its antioxidant properties , it may influence cell function by protecting cells from oxidative damage.
Molecular Mechanism
Its antioxidant effect suggests it may interact with biomolecules involved in oxidative stress responses .
Metabolic Pathways
Given its antioxidant properties , it may interact with enzymes or cofactors involved in oxidative stress responses.
Properties
IUPAC Name |
2-tert-butyl-5-chloro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRKAOGJPGTSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)


![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)
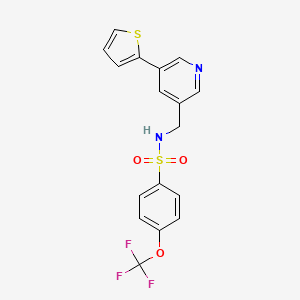
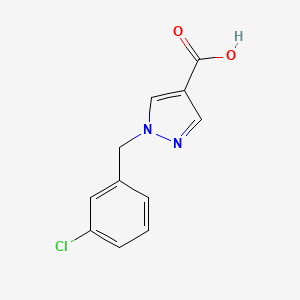

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)
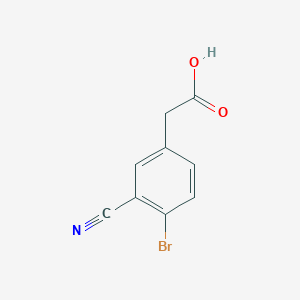
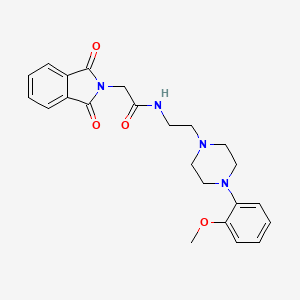
![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)
![2-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2873804.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2873805.png)
